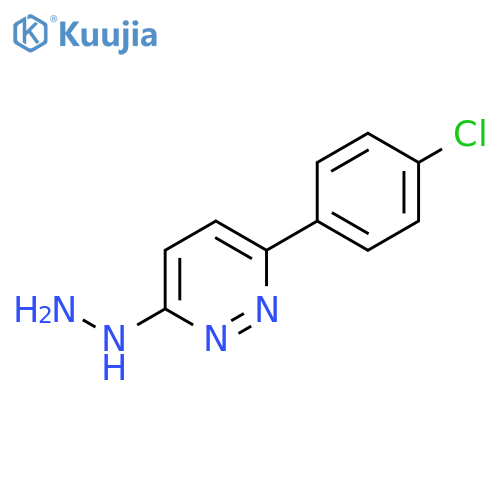Cas no 60478-25-3 (3-(4-chlorophenyl)-6-hydrazinopyridazine)

60478-25-3 structure
商品名:3-(4-chlorophenyl)-6-hydrazinopyridazine
CAS番号:60478-25-3
MF:C10H9ClN4
メガワット:220.65826010704
MDL:MFCD07389029
CID:497503
PubChem ID:329776424
3-(4-chlorophenyl)-6-hydrazinopyridazine 化学的及び物理的性質
名前と識別子
-
- 3-(4-Chlorophenyl)-6-hydrazinylpyridazine
- 3(2H)-Pyridazinone, 6-(4-chlorophenyl)-, hydrazone
- 3-(4-Chlorophenyl)-6-hydrazinopyridazine
- 3-(4-chlorophenyl)-6-hydrazinopyridazine(SALTDATA: FREE)
- CHEMBRDG-BB 4000246
- [6-(4-chlorophenyl)pyridazin-3-yl]hydrazine
- 60478-25-3
- AKOS011318342
- AKOS030240778
- DTXSID70508205
- AZCTXHPEZWKVGD-UHFFFAOYSA-N
- CHEMBL3764622
- 6-(p-chlorophenyl)-3-hydrazinopyridazine
- BS-38248
- DB-193317
- 3-(4-Chlorophenyl)-6-hydrazinopyridazine, AldrichCPR
- MFCD07389029
- SCHEMBL11541651
- 3-(4-chlorophenyl)-6-hydrazinopyridazine
-
- MDL: MFCD07389029
- インチ: InChI=1S/C10H9ClN4/c11-8-3-1-7(2-4-8)9-5-6-10(13-12)15-14-9/h1-6H,12H2,(H,13,15)
- InChIKey: AZCTXHPEZWKVGD-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=CC(=C1)Cl)C2=NNC(=NN)C=C2
計算された属性
- せいみつぶんしりょう: 220.05200
- どういたいしつりょう: 220.0515740g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 194
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
じっけんとくせい
- 密度みつど: 1.381
- ふってん: 481.1°C at 760 mmHg
- フラッシュポイント: 244.8°C
- 屈折率: 1.68
- PSA: 63.83000
- LogP: 2.85590
3-(4-chlorophenyl)-6-hydrazinopyridazine セキュリティ情報
3-(4-chlorophenyl)-6-hydrazinopyridazine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3-(4-chlorophenyl)-6-hydrazinopyridazine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB214194-10 g |
3-(4-Chlorophenyl)-6-hydrazinopyridazine; 95% |
60478-25-3 | 10 g |
€269.00 | 2023-07-20 | ||
| abcr | AB214194-25 g |
3-(4-Chlorophenyl)-6-hydrazinopyridazine; 95% |
60478-25-3 | 25 g |
€465.60 | 2023-07-20 | ||
| abcr | AB214194-50 g |
3-(4-Chlorophenyl)-6-hydrazinopyridazine; 95% |
60478-25-3 | 50 g |
€707.90 | 2023-07-20 | ||
| TRC | C612708-5g |
3-(4-chlorophenyl)-6-hydrazinopyridazine |
60478-25-3 | 5g |
$ 340.00 | 2022-06-06 | ||
| Fluorochem | 061187-1g |
3-(4-Chlorophenyl)-6-hydrazinopyridazine |
60478-25-3 | 95% | 1g |
£58.00 | 2022-03-01 | |
| abcr | AB214194-5g |
3-(4-Chlorophenyl)-6-hydrazinopyridazine, 95%; . |
60478-25-3 | 95% | 5g |
€186.30 | 2025-02-17 | |
| abcr | AB214194-10g |
3-(4-Chlorophenyl)-6-hydrazinopyridazine, 95%; . |
60478-25-3 | 95% | 10g |
€269.00 | 2025-02-17 | |
| abcr | AB214194-25g |
3-(4-Chlorophenyl)-6-hydrazinopyridazine, 95%; . |
60478-25-3 | 95% | 25g |
€465.60 | 2025-02-17 | |
| abcr | AB214194-50g |
3-(4-Chlorophenyl)-6-hydrazinopyridazine, 95%; . |
60478-25-3 | 95% | 50g |
€707.90 | 2025-02-17 | |
| eNovation Chemicals LLC | Y1262374-1g |
3-(4-chlorophenyl)-6-hydrazinopyridazine |
60478-25-3 | 95% | 1g |
$85 | 2025-02-19 |
3-(4-chlorophenyl)-6-hydrazinopyridazine 関連文献
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
60478-25-3 (3-(4-chlorophenyl)-6-hydrazinopyridazine) 関連製品
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 111362-50-6(5-Amino-2-chlorobenzamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:60478-25-3)3-(4-chlorophenyl)-6-hydrazinopyridazine

清らかである:99%/99%/99%
はかる:50g/25g/10g
価格 ($):419.0/276.0/159.0